
N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid is a complex organic compound known for its unique structural features and versatile applications in various scientific fields. This compound is characterized by the presence of a cyclohexylidene ring, which imparts significant stability and reactivity, making it a valuable entity in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid typically involves multiple steps:
-
Formation of the Cyclohexylidene Ring: : The initial step involves the acylation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with acetic anhydride to form 2-acetyldimedone. This reaction is catalyzed by a base such as triethylamine in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) .
-
Introduction of the Allyloxycarbonyl Group: : The next step involves the protection of the amino group of L-2,3-diaminopropionic acid with an allyloxycarbonyl (Alloc) group. This is achieved using allyl chloroformate in the presence of a base like sodium bicarbonate.
-
Coupling Reaction: : The final step is the coupling of the cyclohexylidene derivative with the protected diaminopropionic acid. This is typically carried out using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of corresponding oxides.
-
Reduction: : Reduction reactions can target the cyclohexylidene ring, converting it into a more saturated form.
-
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at the allyloxycarbonyl group, where nucleophiles can replace the allyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, reduction can produce more saturated derivatives, and substitution can result in various substituted analogs.
科学研究应用
N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological macromolecules.
-
Industry: : The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid exerts its effects involves its interaction with specific molecular targets. The cyclohexylidene ring provides steric protection, enhancing the compound’s stability and bioavailability. The allyloxycarbonyl group can be selectively removed under physiological conditions, releasing the active diaminopropionic acid moiety, which can then interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-Fmoc-L-2,3-diaminopropionic acid: Similar in structure but with a fluorenylmethyloxycarbonyl (Fmoc) group instead of an allyloxycarbonyl group.
N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-Boc-L-2,3-diaminopropionic acid: Contains a tert-butoxycarbonyl (Boc) group, offering different protection and deprotection properties.
Uniqueness
The unique combination of the cyclohexylidene ring and the allyloxycarbonyl group in N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid provides distinct advantages in terms of stability, reactivity, and bioavailability, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C17H24N2O6 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H24N2O6/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21/h5,11,20H,1,6-9H2,2-4H3,(H,18,24)(H,22,23) |
InChI 键 |
UWXMDMFLORSRGR-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC(CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzenesulfonate](/img/structure/B12096042.png)
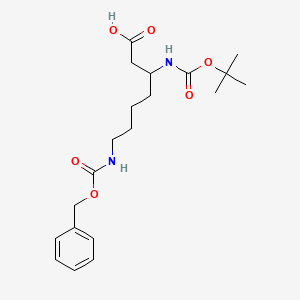
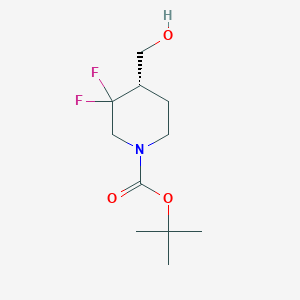
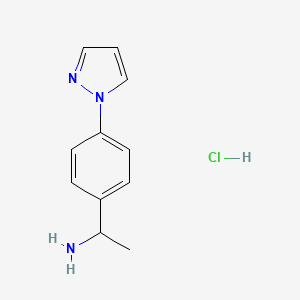
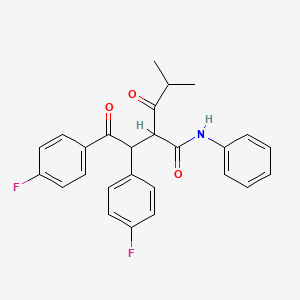

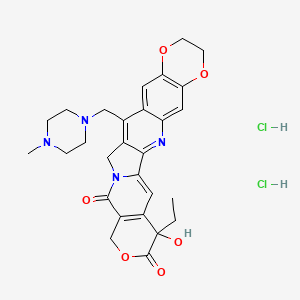
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12096101.png)
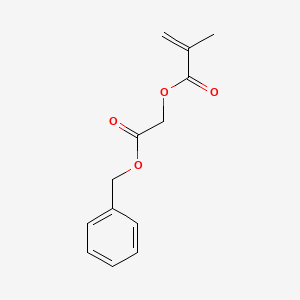
![(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride](/img/structure/B12096118.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)


![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)
